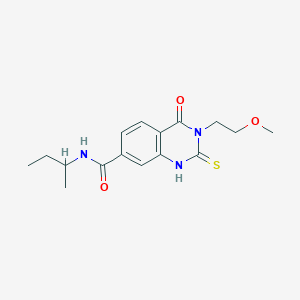![molecular formula C13H16N4O3S2 B2821296 1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine CAS No. 1240314-91-3](/img/structure/B2821296.png)
1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methanesulfonyl group and a pyrazole ring bearing a thiophene moiety
Mecanismo De Acción
Target of Action
The compound, also known as (4-(methylsulfonyl)piperazin-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone, is a dopamine D3 receptor ligand . The D3 dopamine receptor is a potential therapeutic target for the treatment of substance use disorder .
Mode of Action
The compound interacts with the D3 dopamine receptor, which is part of the dopamine system in the brain. Dopamine is a neurotransmitter that plays a significant role in movement, behavioral motivations, and learning . The compound binds to the D3 receptor, modulating its activity and influencing dopamine signaling .
Biochemical Pathways
The compound’s interaction with the D3 dopamine receptor affects the mesocorticolimbic dopamine (MCL-DA) system, also known as the reward system . This system is involved in the euphoria linked to substance use. By modulating the activity of the D3 receptor, the compound can potentially influence the reward system and help in the treatment of substance use disorders .
Pharmacokinetics
Similar compounds have been found to present good passive oral absorption
Result of Action
The modulation of the D3 dopamine receptor by the compound can lead to changes in dopamine signaling. This could potentially result in a reduction in the euphoria associated with substance use, helping to treat substance use disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thiophene moiety, and finally, the attachment of the piperazine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-methanesulfonyl-4-[(thiophen-2-yl)methyl]piperazine
- 1-methanesulfonyl-4-[(thiophen-3-yl)methyl]piperazine
Uniqueness
1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine is unique due to the presence of both the pyrazole and thiophene moieties, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-22(19,20)17-6-4-16(5-7-17)13(18)11-9-10(14-15-11)12-3-2-8-21-12/h2-3,8-9H,4-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQZFGSTRWHFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopentyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2821216.png)
![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(3-fluorophenyl)methoxy]amine](/img/structure/B2821217.png)
![ethyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821221.png)
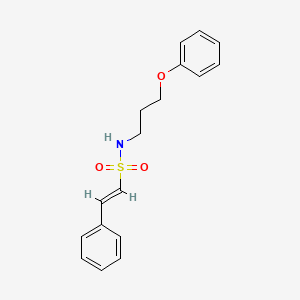

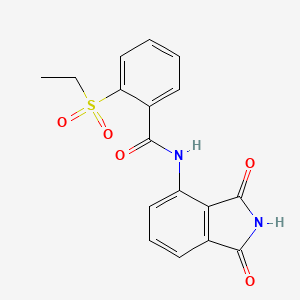
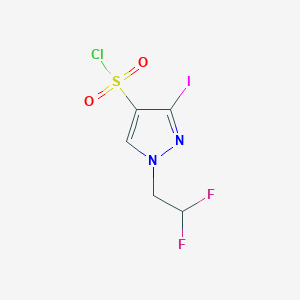

![N-[cyano(2,4-difluorophenyl)methyl]-4-hydroxy-3-nitrobenzamide](/img/structure/B2821229.png)
methyl}phenol](/img/structure/B2821232.png)
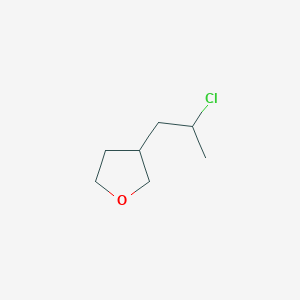
![rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine](/img/structure/B2821234.png)
